

Spectroscopic Profile of Trimethoxymethane: An In-depth Technical Guide

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Compound of Interest

Compound Name: Trimethoxymethane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **trimethoxymethane**, also known as trimethyl orthoformate. The information presented herein is essential for the accurate identification, characterization, and quality control of this important chemical intermediate in research and pharmaceutical development. This document includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **trimethoxymethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.31	s	9H	-OCH ₃ (methoxy protons)
4.90	s	1H	-CH (methine proton)

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
51.8	-OCH ₃ (methoxy carbons)
113.8	-CH (methine carbon)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950 - 2850	Medium to Strong	C-H stretch (alkyl)
~1100	Strong	C-O stretch (ether linkage)

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity	Assignment
106	Moderate	[M] ⁺ (Molecular Ion)
75	High	[M - OCH ₃] ⁺
47	Moderate	[CH(OCH ₃)] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

- Approximately 5-25 mg of **trimethoxymethane** is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[\[1\]](#)
- The solution is transferred to a clean, dry 5 mm NMR tube.
- The NMR tube is securely capped to prevent evaporation.

^1H NMR Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve optimal homogeneity.
- A standard one-pulse ^1H NMR experiment is performed. Typical acquisition parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[\[1\]](#)[\[2\]](#)
- Data is typically acquired over 8 to 16 scans to ensure a good signal-to-noise ratio.[\[1\]](#)
- The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

^{13}C NMR Acquisition:

- The same sample prepared for ^1H NMR can be used.
- A standard proton-decoupled ^{13}C NMR experiment is performed.
- Typical acquisition parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.[\[2\]](#)
- Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (typically several hundred to thousands) is required to achieve an adequate signal-to-noise ratio.

- The FID is processed similarly to the ^1H NMR data, with chemical shifts referenced to the CDCl_3 solvent signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A drop of neat (undiluted) **trimethoxymethane** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[3\]](#)[\[4\]](#)
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.[\[3\]](#)[\[4\]](#)

Data Acquisition:

- A background spectrum of the empty spectrometer is collected to account for atmospheric CO_2 and water vapor.
- The "sandwich" of salt plates containing the sample is placed in the sample holder of the FT-IR spectrometer.[\[3\]](#)[\[4\]](#)
- The sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Sample Introduction:

- A small amount of **trimethoxymethane** is introduced into the mass spectrometer, often via direct injection or through the gas chromatograph (GC) inlet for volatile liquids. The sample is vaporized in the ion source.[\[5\]](#)

Ionization (Electron Ionization - EI):

- In the ion source, the gaseous **trimethoxymethane** molecules are bombarded with a high-energy electron beam (typically 70 eV).^{[5][6]}
- This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$) and subsequent fragment ions.^{[5][6]}

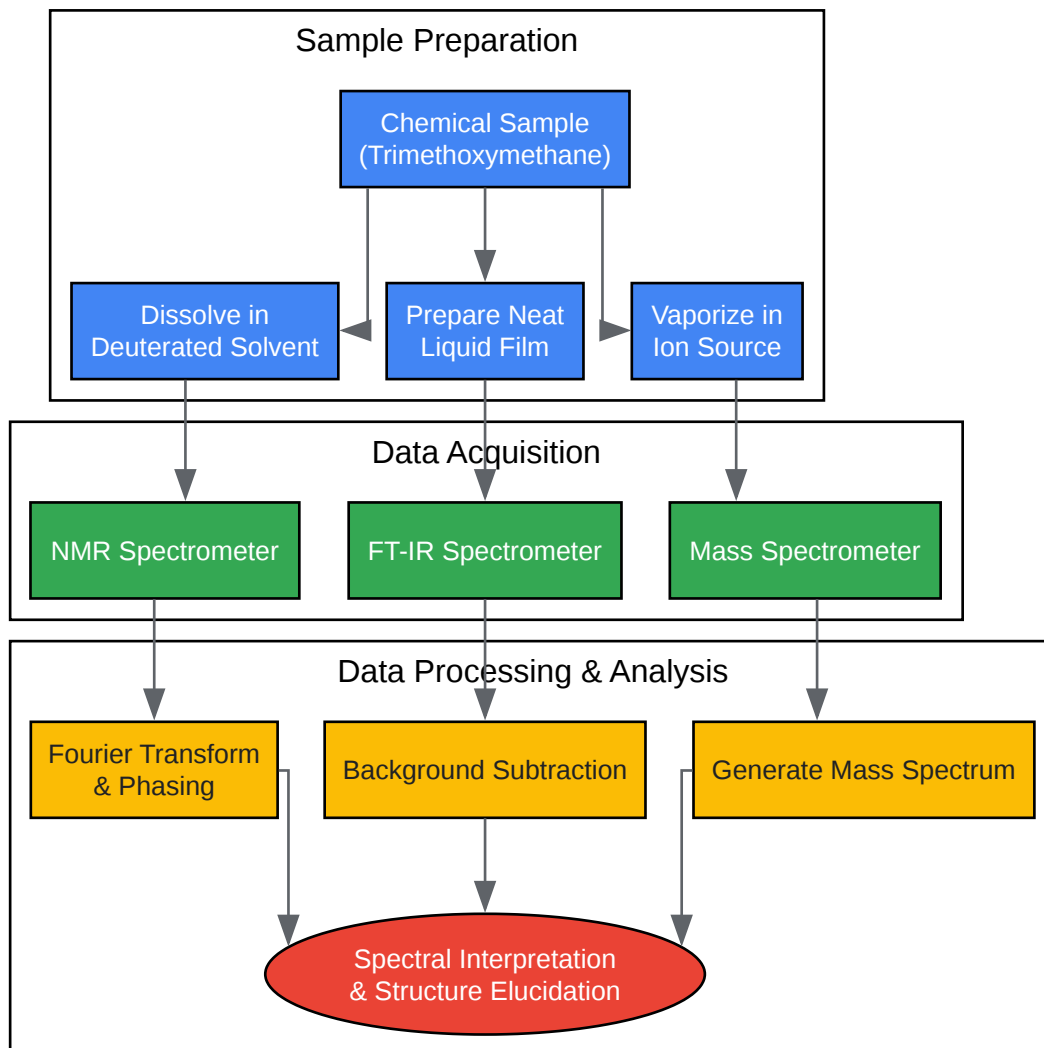
Mass Analysis and Detection:

- The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **trimethoxymethane**.

General Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

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